Product packaging for 3-Bromo-6-methylpicolinonitrile(Cat. No.:CAS No. 717843-48-6)

3-Bromo-6-methylpicolinonitrile

Cat. No.: B1291407
CAS No.: 717843-48-6
M. Wt: 197.03 g/mol
InChI Key: ARSYSTQQVJUEBW-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Frameworks in Contemporary Organic Synthesis

Halogenated pyridine frameworks are foundational building blocks in modern organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. innospk.com The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. evitachem.commdpi.com These reactions enable the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular architectures from simpler precursors.

The pyridine nucleus itself is a common feature in many natural products, pharmaceuticals, and agrochemicals. patsnap.com Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a desirable scaffold in drug discovery. innospk.combailongpharm.net Consequently, the ability to functionalize the pyridine ring at specific positions through halogenation is a crucial strategy for creating libraries of new compounds for biological screening and developing active pharmaceutical ingredients (APIs). innospk.com For instance, substituted pyridines are integral to drugs developed for treating respiratory disorders and have been explored in potential treatments for obesity. google.com

Research Landscape and Context of 3-Bromo-6-methylpicolinonitrile within Chemical Sciences

This compound is a specialized chemical compound that is primarily utilized as a key intermediate in the synthesis of more complex molecules. evitachem.combailongpharm.net While it is not typically the final product in a synthetic sequence, its unique arrangement of functional groups—a bromo substituent, a methyl group, and a nitrile group on a pyridine core—makes it a valuable starting material in diverse research applications, from medicinal chemistry to materials science. evitachem.com

The compound is classified as a heterocyclic building block, and its utility is rooted in the distinct reactivity of its components. bldpharm.com The bromine atom at the 3-position serves as a versatile leaving group, ideal for engaging in nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce new molecular fragments. evitachem.com The nitrile group at the 2-position can be hydrolyzed to form a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems. innospk.com The methyl group at the 6-position can influence the compound's solubility and steric environment.

The research context for this compound is largely as a precursor in the development of novel compounds for the pharmaceutical and agrochemical industries. innospk.comevitachem.com For example, a patent for fluorophenyl pyrazole (B372694) compounds, designed for potential use in treating obesity, utilizes a bromo-pyridyl core as a key intermediate to build the final, more complex, biologically active molecule. google.com Similarly, research into kinase inhibitors, such as those targeting PI3K/mTOR pathways, often involves the synthesis of complex quinoline (B57606) and pyridine derivatives where bromo-substituted precursors are essential. researchgate.net Although specific high-profile studies detailing the direct application of this compound are not abundant, its commercial availability and classification as a pharmaceutical intermediate underscore its role as a foundational element for innovation in these advanced research areas. bailongpharm.netchemicalbook.com

Chemical Compound Data

Below are the key properties of the featured chemical compound.

PropertyValue
Compound Name This compound
Synonyms 3-Bromo-6-methylpyridine-2-carbonitrile, 3-Bromo-2-cyano-6-methylpyridine
CAS Number 717843-48-6
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
Storage Room temperature, inert atmosphere

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1291407 3-Bromo-6-methylpicolinonitrile CAS No. 717843-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSYSTQQVJUEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620669
Record name 3-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717843-48-6
Record name 3-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 Bromo 6 Methylpicolinonitrile

Strategic Approaches for 3-Bromo-6-methylpicolinonitrile Synthesis

The synthesis of this compound can be achieved through carefully designed reaction pathways that control the regiochemistry of the substituents on the pyridine (B92270) ring.

Synthesis via Modified Reissert–Henze Reactions (e.g., from 5-Bromo-2-methylpyridine 1-oxide)

A prominent and efficient method for the synthesis of this compound involves a modified Reissert-Henze reaction. researchgate.net This pathway typically begins with the commercially available 5-Bromo-2-methylpyridine.

The first step is the oxidation of 5-Bromo-2-methylpyridine to its corresponding N-oxide, 5-Bromo-2-methylpyridine 1-oxide. researchgate.netnih.gov This is commonly achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The N-oxide is a key intermediate, as it activates the pyridine ring for subsequent nucleophilic attack.

The Reissert-Henze reaction itself introduces the cyano group at the C2 position of the pyridine ring. acs.orgwikipedia.org In a modified version of this reaction, the N-oxide is treated with a cyanating agent, such as trimethylsilylcyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride. researchgate.netacs.org This process leads to the formation of this compound with the nitrile group positioned ortho to the nitrogen atom. researchgate.net

Table 1: Synthesis of this compound via Modified Reissert-Henze Reaction

Step Starting Material Reagents Product Notes
1. Oxidation 5-Bromo-2-methylpyridine m-CPBA 5-Bromo-2-methylpyridine 1-oxide Activates the pyridine ring. researchgate.net

Regioselective Bromination and Nitrile Introduction Techniques

An alternative strategic approach involves the introduction of the bromo and cyano groups in a different order, relying on the directing effects of the substituents on the pyridine ring. One such pathway starts with 2-methylpyridine (B31789).

The synthesis can commence with the regioselective bromination of 2-methylpyridine to yield 5-Bromo-2-methylpyridine. google.com This intermediate is then oxidized to 5-Bromo-2-methylpyridine 1-oxide, as described previously. nih.gov The final step is the introduction of the nitrile group using a modified Reissert-Henze reaction, which proceeds with high regioselectivity to afford this compound. researchgate.netacs.org

Direct cyanation of a pre-brominated pyridine can also be considered. For instance, methods for the direct oxidative C-H cyanation of heterocyclic compounds have been developed, although specific application to 3-bromo-6-methylpyridine to yield the picolinonitrile requires careful consideration of regioselectivity. rsc.orgnih.govmdpi.com

Chemical Transformations and Reactivity Profiling of this compound

The presence of the bromine atom and the nitrile group makes this compound a valuable substrate for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromo substituent at the 3-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.orgnih.gov This reaction has been successfully employed using this compound as a key step in the total synthesis of natural products like rupestine A. researchgate.net The reaction tolerates a wide range of functional groups and allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the pyridine ring. beilstein-journals.orgfrontiersin.org

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org Using this compound, this reaction allows for the introduction of primary or secondary amines at the 3-position. acsgcipr.orgnih.gov The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and can be tailored to the specific amine coupling partner. libretexts.orgchemspider.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Bond Formed Catalyst/Ligand System (Examples)
Suzuki-Miyaura Arylboronic acids C-C Pd(PPh₃)₄, Pd(OAc)₂ with SPhos or XPhos researchgate.netbeilstein-journals.org

Decarboxylative Blaise Reactions for C-C Bond Formation

The nitrile functionality of this compound can participate in the Decarboxylative Blaise reaction to form new carbon-carbon bonds. organic-chemistry.orgnih.gov This reaction typically involves the treatment of the nitrile with a malonate half-ester, such as potassium ethyl malonate or potassium methyl malonate, in the presence of a zinc salt like zinc chloride. researchgate.netorganic-chemistry.org

In a documented application, this compound was reacted with potassium methyl malonate in a decarboxylative Blaise reaction to produce methyl 3-(3-bromo-6-methylpyridin-2-yl)-3-oxopropanoate in high yield. researchgate.net This transformation converts the nitrile group into a β-ketoester, a versatile functional group for further synthetic manipulations. researchgate.netnih.gov

Ring-Closing Metathesis (RCM) Applications in Macrocyclization Strategies

This compound serves as a valuable starting material for multi-step syntheses that culminate in a ring-closing metathesis (RCM) reaction to form macrocycles. researchgate.netnih.gov The initial pyridine structure is elaborated through a series of reactions to introduce two terminal alkene functionalities into the molecule.

For example, the β-ketoester product from the Decarboxylative Blaise reaction can be further functionalized. researchgate.net A synthetic sequence involving Suzuki coupling to introduce one alkenyl chain and subsequent alkylation to introduce a second can furnish a diene precursor. This diene, containing the elaborated pyridine core, can then undergo an intramolecular RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst), to form a large, unsaturated ring. researchgate.netrsc.org This strategy, starting from this compound, has been a key element in the total synthesis of complex macrocyclic natural products. researchgate.net

Nucleophilic Substitution Reactivity of the Bromine Atom

The bromine atom at the C-3 position of the pyridine ring in this compound is the primary site for nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution (SNAr) at the 3-position of a pyridine ring is generally less facile compared to the 2- and 4-positions. The electron-withdrawing effect of the ring nitrogen does not effectively stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C-3 or C-5 positions.

Despite this inherent lower reactivity, the C-Br bond can be effectively functionalized using modern palladium-catalyzed cross-coupling reactions. These methods have become indispensable for creating new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful and widely used cross-coupling reactions for aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions proceed via a catalytic cycle involving a palladium catalyst and specialized phosphine ligands.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov The choice of ligand is crucial for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. acs.orgresearchgate.net Like the Suzuki coupling, it relies on a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. researchgate.net This reaction has largely replaced harsher classical methods for synthesizing aryl amines. acs.org

The table below summarizes representative conditions for these transformations as applied to this compound.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProduct Type
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or DioxaneAryl-substituted picolinonitrile
Buchwald-Hartwig AminationPrimary/Secondary Amine (R¹R²NH)Pd₂(dba)₃ / XPhos or RuPhosNaOt-Bu or K₃PO₄Toluene or DioxaneAmino-substituted picolinonitrile

Nitrile Group Transformations and Derivatization

The nitrile (cyano) group of this compound is a versatile functional group that can be converted into several other important chemical entities. Its transformations typically involve nucleophilic addition to the electrophilic carbon of the C≡N triple bond.

Common Transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide (picolinamide derivative), while complete hydrolysis under more forcing conditions affords the carboxylic acid (picolinic acid derivative). google.comresearchgate.net The choice of reagents and reaction temperature can be controlled to favor one product over the other. google.com For instance, reaction with sodium hydroxide (B78521) at temperatures between 100–130°C can yield the picolinamide. google.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethylpyridine derivative). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, followed by an aqueous workup. youtube.com This reaction is a valuable method for synthesizing primary amines with an additional carbon atom compared to the starting material used to install the nitrile. youtube.com It's important to note that catalytic hydrogenation with catalysts like palladium on carbon can be complicated by the competing dehalogenation (removal of the bromine atom). google.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after acidic hydrolysis of the intermediate imine. masterorganicchemistry.commasterorganicchemistry.com This reaction provides a powerful route for the synthesis of acylpyridines. The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting magnesium imine salt. masterorganicchemistry.com

The following table outlines typical conditions for these derivatizations.

TransformationReagentsIntermediateFinal Product
Partial HydrolysisH₂O, NaOH (cat.), 100-130°C-3-Bromo-6-methylpicolinamide
Complete HydrolysisH₃O⁺ (aq.), heat-3-Bromo-6-methylpicolinic acid
Reduction1. LiAlH₄, THF; 2. H₂O-(3-Bromo-6-methylpyridin-2-yl)methanamine
Addition of Grignard Reagent1. R-MgBr, Et₂O; 2. H₃O⁺Imine(3-Bromo-6-methylpyridin-2-yl)(R)methanone

Stereochemical Implications in Derivative Synthesis

The synthesis of derivatives from this compound can have significant stereochemical implications, particularly when new chiral centers or axes are formed.

Atropisomerism in Suzuki Coupling Products

A key stereochemical consideration arises during the Suzuki-Miyaura coupling reaction, especially when using ortho-substituted arylboronic acids. The product of such a coupling is a biaryl system (a pyridine ring linked to a benzene (B151609) ring). If the substituents on both rings (the bromine, methyl, and nitrile groups on the pyridine, and the ortho-substituent on the aryl ring) are sufficiently bulky, rotation around the newly formed C-C single bond can be severely restricted. stereoelectronics.org This restricted rotation leads to the formation of atropisomers—stereoisomers that are chiral due to hindered rotation about a single bond, not because of a traditional tetrahedral chiral center. nih.govacs.orgstereoelectronics.org

Studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that Suzuki coupling with ortho-substituted phenylboronic acids can lead to stable, separable atropisomeric products. google.com This phenomenon is directly applicable to derivatives of this compound. The synthesis can even be atroposelective, favoring the formation of one atropisomer over another. acs.orggoogle.com

Formation of Diastereomers

If a derivative of this compound is already chiral (for example, as a single atropisomer), any subsequent reaction that creates a new stereocenter will result in the formation of diastereomers. For instance, if a chiral biaryl derivative (formed via Suzuki coupling) undergoes reduction of the ketone (formed via Grignard addition) to a secondary alcohol using a reducing agent, the resulting product would have both axial chirality and a new stereogenic center, leading to a mixture of diastereomers. The stereochemical outcome of such reactions (i.e., the ratio of diastereomers) would depend on the reaction mechanism and the influence of the pre-existing chiral axis.

Similarly, nucleophilic substitution reactions on substrates with existing stereocenters, such as the Walden inversion observed in SN2 reactions, proceed with an inversion of configuration at the chiral center. wikipedia.org While not directly applicable to the aromatic bromine of the starting material, this principle would be relevant for any derivatives that contain chiral alkyl halides.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Methylpicolinonitrile

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic structure of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT provides a computationally tractable method to determine molecular geometries, energies, and a host of electronic properties.

For 3-Bromo-6-methylpicolinonitrile, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry. This process determines the most stable arrangement of the atoms in the molecule by finding the minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule.

Beyond geometry, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitations. For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO–LUMO energy gap is 2.3591 eV. researchgate.net

Furthermore, DFT can be used to compute various quantum chemical descriptors that quantify different aspects of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical potential (μ), electrophilicity (ω), and softness (S). These parameters are invaluable for understanding how this compound might interact with other chemical species.

Table 1: Calculated Quantum Chemical Descriptors for a Related Imidazo[4,5-b]pyridine Derivative

Descriptor Value
HOMO Energy -3.1033 eV
LUMO Energy -0.7442 eV
Energy Gap (ΔE) 2.3591 eV

Data derived from a study on 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine. researchgate.net

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions of the molecule, providing a guide to its intermolecular interactions and reactive sites. For this compound, the nitrogen atom of the nitrile group and the pyridine (B92270) ring would be expected to be electron-rich regions, while the hydrogen atoms of the methyl group would be electron-poor.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

While DFT excels at describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating its excited states. TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which are essential for simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra.

For this compound, TD-DFT calculations can predict the wavelengths at which the molecule will absorb light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. By correlating the calculated spectrum with experimental data, a deeper understanding of the electronic structure and the nature of the transitions can be achieved. For instance, a study on pyridine carbonitrile derivatives utilized TD-DFT to analyze their photophysical properties. x-mol.com

The results of a TD-DFT calculation typically include the excitation energies, the corresponding wavelengths, and the oscillator strengths, which are a measure of the intensity of the absorption. The major orbital contributions to each electronic transition can also be identified, revealing whether they are, for example, π-π* or n-π* transitions. This information is crucial for applications in areas such as photochemistry and the design of light-emitting materials.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and study its interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations can be used to study the rotational freedom of the methyl group and to identify the most stable conformations of the molecule in different solvents. The simulations can also provide insights into the flexibility of the molecule, which is an important factor in its ability to bind to a target protein. In a study of pyridine oximes on an iron surface, MD simulations were used to understand the adsorption configuration of the molecules. nih.gov

MD simulations can also be used to predict reactivity by studying the time evolution of the system under reactive conditions. For example, by simulating the interaction of this compound with a reactive species, it is possible to gain insights into the reaction mechanism and to identify the key intermediates and transition states.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the properties of new, untested compounds.

For a series of derivatives of this compound, a QSAR study could be developed to predict their potential biological activity, for instance, as enzyme inhibitors. This would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates these descriptors to the observed activity. A QSAR study on pyrimido-isoquinolin-quinone derivatives highlighted the importance of steric and electronic properties for antibacterial activity. nih.gov

Similarly, a QSPR study could be used to predict physical properties such as boiling point, solubility, or toxicity. These models can significantly accelerate the design and screening of new compounds with desired properties, reducing the need for extensive experimental testing.

Table 2: Example of a 2D-QSAR Model for Angiotensin II Receptor Antagonists

Statistical Parameter Value
r² (correlation coefficient) 0.8940
q² (cross-validated r²) 0.7648
pred_r² (predictive ability) 0.8177

Data from a study on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine derivatives. nih.gov

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For this compound, in silico modeling could be used to investigate a variety of reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the nitrile group. DFT calculations can be used to locate the transition state structures and to calculate their energies. This information can be used to predict the feasibility of a reaction and to understand the factors that control its selectivity. A review on the cobalt-catalyzed cycloaddition of nitriles discusses mechanistic insights to explain regioselectivity. rsc.org Computational tools like AutoClickChem can even automate the process of performing certain chemical reactions in silico. plos.org

The insights gained from these studies can be used to optimize reaction conditions, to design more efficient catalysts, and to predict the products of unknown reactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.

If this compound were to be investigated as a potential drug candidate, molecular docking studies would be essential to understand its interactions with its target protein. The docking process involves placing the ligand in the binding site of the protein and then using a scoring function to estimate the binding affinity. The results of a docking study can provide a detailed picture of the binding mode, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

For example, a study on pyridine derivatives as potential inhibitors for a coronavirus protein used molecular docking to identify promising lead compounds. nih.gov The binding energy, which is a measure of the strength of the interaction, is a key output of a docking simulation.

Table 3: Example of Docking Scores for Triazolyl-Pyridine Hybrids as Aurora B Kinase Inhibitors

Compound Binding Energy (kcal/mol)
Derivative with -OCH3 -9.9
Derivative with -Br -10.2
Derivative with -NO2 -9.5

Data from a study on 1,2,3-triazolyl-pyridine hybrids. acs.org

These studies can guide the optimization of the ligand's structure to improve its binding affinity and selectivity, ultimately leading to the development of more potent and effective drugs.

Applications of 3 Bromo 6 Methylpicolinonitrile in Advanced Synthetic Strategies and Material Science Contexts

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The intrinsic reactivity of 3-Bromo-6-methylpicolinonitrile, characterized by an electron-deficient pyridine (B92270) ring and a strategically placed leaving group (bromine), makes it an exceptionally useful intermediate. The nitrile group can undergo a variety of transformations, while the bromine atom is primed for cross-coupling reactions, allowing for the systematic elaboration of the molecular structure.

Total Synthesis of Natural Products (e.g., Guaipyridine Alkaloids like Rupestine G, Rupestine A, Rupestine J)

A significant application of this compound is demonstrated in the total synthesis of several Guaipyridine sesquiterpene alkaloids, a class of natural products known for their complex structures.

The total synthesis of (±)-rupestine A and (±)-rupestine J has been successfully achieved in a multi-step linear approach that commences with this compound. This synthetic strategy employs key reactions such as Krapcho decarboxylation, Suzuki cross-coupling, and a ring-closing metathesis (RCM) to assemble the complex alkaloid framework. Furthermore, the synthesis of Rupestine G, another member of this family, has been accomplished starting from commercially available materials to produce this compound, which is then elaborated through several steps, including a notable decarboxylative Blaise reaction. royalsocietypublishing.org

Table 1: Guaipyridine Alkaloids Synthesized Using this compound

Natural ProductKey Synthetic Information
Rupestine ASynthesized via a 13-14 step linear approach starting from this compound.
Rupestine JSynthesized via a 13-14 step linear approach starting from this compound.
Rupestine GThe synthesis involves a nine-linear step sequence where this compound is a key intermediate. royalsocietypublishing.org

Construction of Bioactive Molecules and Pharmacological Probes

The utility of this compound extends to the construction of a wide array of bioactive molecules. Its structure is a valuable starting point for creating compounds for pharmacological screening. The pyridine ring is a common motif in many biologically active compounds, and the attached functional groups on this intermediate allow for diverse chemical modifications. The bromine atom, in particular, serves as a crucial handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, enabling the generation of libraries of related compounds for biological evaluation. This versatility makes it a key building block in the synthesis of potential new therapeutic agents and the development of pharmacological probes designed to interact with specific biological targets.

Integration into Medicinal Chemistry Research and Drug Discovery Efforts

In medicinal chemistry, the goal is to design and synthesize molecules with therapeutic potential. Scaffolds like this compound are invaluable in this process, providing a reliable foundation for building new drug candidates.

Design and Synthesis of Novel Pharmaceutical Scaffolds and Analogs

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a recurring structural motif in a multitude of approved drugs. This compound is an exemplary starting material for creating novel pharmaceutical scaffolds and analogs. Medicinal chemists can leverage the reactivity of the bromine atom to perform various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach different chemical fragments. This approach allows for the systematic exploration of the chemical space around the picolinonitrile core, leading to the generation of diverse molecular libraries for high-throughput screening and the discovery of new lead compounds.

Table 2: Potential Diversification of this compound

Reaction TypeCoupling PartnerResulting StructureApplication
Suzuki CouplingAryl/Heteroaryl Boronic AcidBi-aryl or heteroaryl-pyridine structuresCreating analogs for kinase inhibitors, GPCR ligands
Sonogashira CouplingTerminal AlkyneAlkynyl-pyridine structuresBuilding blocks for complex natural products, materials science
Buchwald-Hartwig AminationAmineAmino-pyridine structuresDeveloping inhibitors of enzymes, modulators of protein-protein interactions
Stille CouplingOrganostannaneAryl/Vinyl-pyridine structuresAccessing a wide range of substituted pyridines

Structure-Activity Relationship (SAR) Studies of Picolinonitrile Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. e3s-conferences.orgmdpi.com These studies involve synthesizing a series of related compounds (analogs) and evaluating them in biological assays. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and how modifications affect potency, selectivity, and pharmacokinetic properties. e3s-conferences.org

For picolinonitrile derivatives made from this compound, an SAR study would involve systematically replacing the bromine atom with a variety of other chemical groups. By comparing the biological activities of these new analogs, researchers can deduce critical information. For example, they could determine if a bulky or compact substituent at the 3-position enhances activity, or whether an electron-donating or electron-withdrawing group is preferred. This iterative process of synthesis and testing guides the optimization of a lead compound into a viable drug candidate. mdpi.com

Development of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used to study and manipulate biological systems, such as identifying the target of a drug or visualizing a biological process. This compound is an excellent precursor for the development of such probes. The bromine atom can be readily substituted with functional moieties essential for a probe's function. For instance, a fluorescent dye can be attached via a coupling reaction to create a probe for cellular imaging. Alternatively, a biotin (B1667282) tag can be introduced, allowing for the isolation of the probe's binding partners (e.g., proteins) from a cell lysate in pull-down experiments. Furthermore, a photo-activatable group could be installed to create a photo-affinity label, which upon irradiation, covalently binds to its target, enabling definitive target identification.

Considerations for Picolinonitrile Derivatives in Materials Science and Biomaterial Scaffolds

The functional versatility of pyridine-based molecules makes them valuable candidates for the development of advanced materials. Picolinonitrile derivatives, such as this compound, possess a unique combination of reactive sites and structural features that are of significant interest in materials science and the design of sophisticated biomaterial scaffolds. The strategic placement of a bromo group, a methyl group, and a nitrile function on the pyridine core allows for a wide range of chemical modifications, enabling its potential use as a foundational building block in complex molecular architectures.

Design Principles for Organic Scaffolds in Chemical and Material Contexts

The creation of functional organic scaffolds, particularly for biomaterial and tissue engineering applications, is governed by a set of critical design principles. These principles ensure that the resulting structure can support cellular processes and integrate appropriately with the target environment. The ideal scaffold must balance biological, chemical, and mechanical properties to achieve its intended function. nih.gov

Key design considerations include:

Biocompatibility and Biodegradability : A primary requirement for any material intended for biological application is biocompatibility, meaning it must not elicit a harmful or toxic response from the host's biological system. nih.gov The material should support cell attachment, growth, and proliferation. fiveable.me Furthermore, for many tissue engineering applications, the scaffold should be biodegradable, breaking down at a rate that corresponds with the formation of new tissue, leaving behind non-toxic byproducts. nih.gov

Mechanical Properties : The scaffold must possess mechanical properties, such as stiffness, strength, and elasticity, that match those of the target tissue. kinampark.com For instance, a scaffold for bone regeneration requires high compressive strength, whereas one for skin tissue would need to be more flexible. fiveable.me The mechanical cues provided by the scaffold can significantly influence cell behavior, including adhesion, migration, and even stem cell differentiation. kinampark.com

Chemical Functionality and Surface Properties : The surface chemistry of a scaffold dictates its interaction with cells and biological molecules. nih.gov Properties like hydrophilicity, surface charge, and the presence of specific chemical functional groups can be tailored to promote protein adsorption and cell adhesion. nih.govfiveable.me The incorporation of bioactive signals, such as growth factors or specific peptide sequences (e.g., RGD), can enhance cellular responses and guide tissue formation. nih.govfiveable.me

A systematic approach to scaffold design often involves joining multiple organic building blocks, or "hubs," to create larger, functional molecules with defined architectures. mdpi.com This modular strategy allows for precise control over the final properties of the scaffold.

| Biodegradability | Allows for gradual replacement by new tissue, eliminating the need for scaffold removal. nih.gov | Degradation rate matched to tissue regeneration rate; non-toxic degradation byproducts. fiveable.mekinampark.com |

Potential for Integration into Advanced Functional Materials

While specific research on this compound in advanced functional materials is not extensively documented, its molecular structure provides a clear basis for its potential application as a versatile building block. The distinct functional groups on the pyridine ring serve as handles for a variety of chemical transformations, making it an attractive candidate for constructing larger, more complex systems such as metal-organic frameworks (MOFs), polymers, and functional dyes.

The potential roles of its key structural features include:

Pyridine Ring : The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form metallo-organic complexes or MOFs. bldpharm.com Pyridine and its derivatives are fundamental components in many functional materials, including those with specific electronic or optical properties. researchgate.net

Bromo Substituent : The bromine atom is an excellent functional group for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the covalent linking of the picolinonitrile unit to other organic molecules, enabling the synthesis of well-defined oligomers, polymers, or dendrimers. This synthetic flexibility is crucial for creating materials with tailored properties. Bromo-substituted heterocycles are common intermediates in the synthesis of pharmaceuticals and other complex organic molecules. google.comgoogle.com

Nitrile Group (Cyanide) : The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems. Its strong electron-withdrawing nature also significantly influences the electronic properties of the pyridine ring, which can be useful in the design of materials for electronics or sensing.

Methyl Group : The methyl group can influence the solubility and steric properties of the molecule and any resulting materials. While less reactive than the other functional groups, it can modify the solid-state packing and morphology of materials derived from this building block.

The combination of a metal-coordinating site (pyridine nitrogen), a reactive handle for carbon-carbon bond formation (bromo group), and a modifiable polar functional group (nitrile) in a single, relatively simple molecule makes this compound a promising platform for developing new functional materials. Its derivatives could potentially be explored for applications in catalysis, chemical sensing, or as components in organic light-emitting diodes (OLEDs) or other electronic devices. bldpharm.com

Table 2: Potential Applications of this compound's Functional Groups in Materials Science

Functional Group Potential Role in Material Synthesis Example Application Area
Pyridine Nitrogen Metal coordination site for building larger structures. Formation of Metal-Organic Frameworks (MOFs), metallopolymers. bldpharm.com
Bromo Group Reactive site for cross-coupling reactions (e.g., Suzuki, Stille). Synthesis of conjugated polymers, dendrimers, and complex organic molecules. google.comgoogle.com
Nitrile Group Precursor for other functional groups (amines, carboxylic acids); electronic modifier. Post-synthesis modification of materials; tuning electronic properties for sensors or OLEDs.

| Methyl Group | Modifies solubility and steric hindrance. | Influencing crystal packing and processability of the final material. |

Future Directions and Emerging Research Avenues for 3 Bromo 6 Methylpicolinonitrile

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and conditions. For 3-Bromo-6-methylpicolinonitrile, a key area of future research will be the development of more sustainable and efficient synthetic routes that minimize waste and energy consumption.

Current synthetic approaches may rely on traditional halogenation and cyanation reactions, which can involve harsh reagents and produce significant waste streams. Future research is anticipated to focus on alternative, greener methods. researchgate.net This could involve the use of catalytic systems that enable milder reaction conditions and higher atom economy. For instance, enzymatic or chemoenzymatic methods could be explored for the selective bromination or cyanation of the picoline ring, reducing the need for toxic reagents.

Another promising avenue is the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, selectivity, and safety. The development of a continuous flow process for the synthesis of this compound could significantly reduce its environmental footprint and make its production more scalable and cost-effective.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteKey FeaturesPotential Advantages
Traditional Batch Synthesis Step-wise reactions in large vessels.Established methodology.
Catalytic Halogenation/Cyanation Use of transition metal or organocatalysts.Milder conditions, higher selectivity.
Enzymatic Synthesis Biocatalysts for specific transformations.High specificity, environmentally friendly.
Continuous Flow Chemistry Reactions in microreactors or flow systems.Enhanced safety, scalability, and efficiency.

Exploration of Unconventional Reactivity and Catalysis

The reactivity of this compound is largely dictated by its functional groups. The bromine atom is a prime site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for functionalization.

Future research will likely delve into the unconventional reactivity of this molecule. This could include exploring its potential as a ligand in transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the nitrile group could act as coordinating sites, enabling the design of novel catalysts for various organic transformations. Furthermore, the development of derivatives of this compound could lead to new catalytic applications. For example, its conversion to a phosphine (B1218219) ligand could open up its use in asymmetric catalysis.

Advanced Applications in Targeted Therapeutics and Diagnostics

The picolinonitrile scaffold is present in a number of biologically active molecules, suggesting that this compound could serve as a valuable starting material for the development of new therapeutic and diagnostic agents. The bromine atom provides a handle for the introduction of various pharmacophores or for radiolabeling, which is crucial for the development of imaging agents.

In targeted therapeutics, derivatives of this compound could be designed to inhibit specific enzymes or receptors implicated in disease. For instance, the nitrile group could act as a key binding element in the active site of an enzyme. The modular nature of its synthesis would allow for the creation of a library of compounds that could be screened for activity against various biological targets.

For diagnostic applications, the bromine atom could be replaced with a radioactive isotope, such as bromine-76 (B1195326) or bromine-77, to create a positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agent. These agents could be used to visualize and quantify the distribution of specific biological targets in vivo, aiding in the diagnosis and monitoring of diseases such as cancer.

Integration with High-Throughput Screening and Combinatorial Chemistry

The principles of combinatorial chemistry and high-throughput screening (HTS) have revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large numbers of compounds. researchgate.net The structural features of this compound make it an ideal candidate for integration into these workflows.

By leveraging the reactivity of the bromine atom and the nitrile group, a diverse library of derivatives can be synthesized in a parallel fashion. nih.gov For example, a set of diverse boronic acids could be coupled to the 3-position, while the nitrile group is transformed into a variety of other functional groups. This would generate a library of compounds with a wide range of structural and functional diversity.

These libraries can then be subjected to HTS to identify "hits" with desired biological activities. nih.govnih.govthermofisher.com The data obtained from these screens can be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds. The integration of automated synthesis and HTS would significantly accelerate the discovery of new drug candidates derived from this compound.

Table 2: Illustrative Combinatorial Library from this compound

Building Block 1 (at 3-position via Suzuki Coupling)Building Block 2 (from Nitrile Transformation)Resulting Compound Class
Phenylboronic acidCarboxylic acidBiphenyl carboxylic acids
Thiopheneboronic acidAmineAminomethyl-thienylpyridines
Pyridineboronic acidTetrazoleTetrazolyl-bipyridines
Alkylboronic acidAmideAlkyl-picolinamides

Predictive Modeling and Machine Learning in Compound Design

In recent years, machine learning and artificial intelligence have emerged as powerful tools in chemistry and drug discovery. semanticscholar.orgmdpi.commdpi.com These methods can be used to predict the properties of molecules, design new compounds with desired characteristics, and optimize synthetic routes.

For this compound, machine learning models could be developed to predict various properties of its derivatives, such as their biological activity, toxicity, and pharmacokinetic profiles. researchgate.netresearchgate.net This would allow for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

Furthermore, generative models could be employed to design novel molecules based on the this compound scaffold. These models can learn the underlying patterns in chemical space and generate new structures that are predicted to have desirable properties. This approach has the potential to significantly accelerate the discovery of new drug candidates and materials.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Bromo-6-methylpicolinonitrile with high regioselectivity?

Answer:
The synthesis of this compound can be inferred from analogous brominated pyridine derivatives. A plausible route involves bromination of 6-methylpicolinonitrile using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation in CCl₄ at 80°C). Alternatively, coupling reactions using palladium catalysts may introduce the bromine substituent selectively at the 3-position. Key factors include solvent choice (e.g., propionitrile for polar aprotic conditions ), temperature control to minimize side reactions, and purification via column chromatography. Purity validation (>95%) can be achieved using HPLC with C18 columns and UV detection at 254 nm .

Advanced: How can researchers address contradictory data regarding the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:
Discrepancies in reactivity often stem from variations in catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or ligand effects (e.g., SPhos vs. XPhos). To resolve contradictions:

  • Perform kinetic studies to compare turnover rates under standardized conditions.
  • Use high-throughput screening to assess ligand-catalyst compatibility.
  • Analyze steric and electronic effects of the nitrile group on transmetalation efficiency.
    Reference frameworks like the FINER criteria (Feasible, Novel, Ethical, Relevant) ensure systematic evaluation of experimental variables .

Basic: Which analytical techniques are optimal for characterizing this compound and verifying its structural integrity?

Answer:

  • NMR Spectroscopy: ¹H NMR (δ 7.5–8.5 ppm for pyridine protons; δ 2.5 ppm for methyl group) and ¹³C NMR (δ 120–150 ppm for nitrile and aromatic carbons) .
  • IR Spectroscopy: Sharp absorption ~2220 cm⁻¹ (C≡N stretch), with bromine-related bands at ~600 cm⁻¹ .
  • Mass Spectrometry: ESI-MS to confirm molecular ion [M+H]⁺ at m/z 197 (C₇H₅BrN₂).
  • HPLC: Reverse-phase methods (ACN/water gradient) to assess purity (>98%) .

Advanced: What strategies minimize competing side reactions during the functionalization of this compound in multi-step syntheses?

Answer:

  • Protective Group Chemistry: Temporarily mask the nitrile group using TMS-Cl to prevent nucleophilic attack.
  • Stepwise Functionalization: Prioritize bromine substitution (e.g., via Ullmann coupling) before modifying the nitrile.
  • Solvent Optimization: Use DMF for polar intermediates or THF for Grignard reactions to control reaction kinetics.
    Refer to protocols for analogous bromopyridines, where competing C-Br vs. C-CN reactivity was mitigated using Pd/PCy₃ catalysts .

Basic: How does the electronic nature of the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:
The bromine atom acts as a strong electron-withdrawing group, activating the pyridine ring for NAS at the 3-position. The nitrile group further enhances electrophilicity via conjugation. Key considerations:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states.
  • Leaving Group Mobility: Bromide displacement is favored over chloride due to lower bond dissociation energy.
    Experimental validation using Hammett plots (σₚ ≈ 0.23 for Br) can quantify electronic contributions .

Advanced: What computational approaches predict the regioselectivity of this compound in C–H activation reactions?

Answer:

  • Density Functional Theory (DFT): Calculate activation barriers for C–H bond cleavage at different positions.
  • Molecular Dynamics (MD): Simulate ligand-substrate interactions to identify steric hindrance from the methyl group.
  • NBO Analysis: Evaluate electron density distribution to prioritize reactive sites.
    Studies on similar systems (e.g., 6-Bromo-3-picoline) show that meta-directing effects of the nitrile group dominate regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.